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Compound of Interest

Compound Name: 2-Aminonicotinohydrazide

Cat. No.: B1296011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships

(SAR) of 2-aminonicotinohydrazide derivatives, a promising class of compounds exhibiting a

range of biological activities. This document delves into their antifungal and anticancer

properties, presenting key quantitative data, detailed experimental protocols, and visual

representations of structure-activity trends and experimental workflows to support further

research and development in this area.

Core Structure and Therapeutic Potential
The 2-aminonicotinohydrazide scaffold is a versatile heterocyclic structure that has attracted

significant attention in medicinal chemistry. It combines the features of a pyridine ring, an amino

group, and a hydrazide moiety, providing multiple points for chemical modification to modulate

biological activity. Derivatives of this core have demonstrated potent antifungal and anticancer

activities, making them valuable lead compounds for the development of novel therapeutic

agents.
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Derivatives of the closely related nicotinohydrazide and other hydrazide-containing compounds

have shown significant promise as antifungal agents. The structure-activity relationship studies

reveal that modifications at various positions of the core structure can significantly impact their

efficacy against a range of fungal pathogens.

Quantitative Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) and 50% effective

concentration (EC50) values of representative hydrazide derivatives against various fungal

strains.
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Compound
ID

R Group
(Substitutio
n on
Hydrazide)

Fungal
Strain

MIC (µg/mL)
EC50
(µg/mL)

Reference

J15

2-

chloronicotino

hydrazide

derivative

Rhizoctonia

solani
- 0.13

C4

L-

perillaldehyde

hydrazide

derivative

Rhizoctonia

solani
- 0.260 [1]

C4

L-

perillaldehyde

hydrazide

derivative

Fusarium

graminearum
- 0.480 [1]

C4

L-

perillaldehyde

hydrazide

derivative

Sclerotinia

sclerotiorum
- 0.240 [1]

C4

L-

perillaldehyde

hydrazide

derivative

Valsa mali - 0.512 [1]

Various

N'-

substituted-2-

[(5,6,7,8-

tetrahydronap

hthalen-2-

yl)oxy]acetoh

ydrazide

Candida spp. 0.0156 - >2 - [2]
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6

Pyridine

carbohydrazi

de derivative

Candida spp.

(MDR)
16 - 24 - [3]

Structure-Activity Relationship Summary for Antifungal
Activity
The antifungal activity of 2-aminonicotinohydrazide and related hydrazide derivatives is

influenced by the nature of the substituents on the hydrazide nitrogen and the pyridine ring.

R-Group Substitutions

Antifungal Activity
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Caption: Key structural modifications influencing the antifungal activity of 2-
aminonicotinohydrazide derivatives.

Anticancer Activity of 2-Aminonicotinohydrazide
Derivatives
The 2-aminonicotinohydrazide scaffold has also been explored for its potential as an

anticancer agent. Derivatives have shown cytotoxic activity against various cancer cell lines.
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Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of

representative hydrazide derivatives against different cancer cell lines.

Compound ID
R Group
(Substitution
on Hydrazide)

Cancer Cell
Line

IC50 (µM) Reference

D-1

N-(4-

acetylphenyl)nico

tinamide

derivative

HCT-116 3.08 [4]

D-1

N-(4-

acetylphenyl)nico

tinamide

derivative

HepG-2 4.09 [4]

3

Guanylhydrazon

e

tetrahydropyran

derivative

K562 Potent [5]

8
Nicotinamide

derivative
HCT-116 5.4 [6]

8
Nicotinamide

derivative
HepG2 7.1 [6]

12
1,2,4-Triazinone

derivative
HCT-116

Significant

Inhibition
[7]

18
1,2,4-Triazinone

derivative
HCT-116

Significant

Inhibition
[7]

24

2-

Aminopyrimidine

derivative

Various
Superior to

standard
[8]
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Structure-Activity Relationship Summary for Anticancer
Activity
The anticancer potency of these derivatives is largely dependent on the nature of the

substituents introduced, which can influence their interaction with biological targets.

R-Group Modifications Anticancer Activity

2-Aminonicotinohydrazide Core NH2 C=O NH-NH-R
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Caption: General SAR trends for the anticancer activity of 2-aminonicotinohydrazide
derivatives.

Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-aminonicotinohydrazide
derivatives and the key biological assays used to evaluate their activity.

Synthesis of 2-Aminonicotinohydrazide Derivatives
The synthesis of 2-aminonicotinohydrazide derivatives typically involves a multi-step process

starting from 2-aminonicotinic acid.
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General Synthesis of 2-Aminonicotinohydrazide Derivatives

2-Aminonicotinic Acid

Esterification (e.g., with Methanol/H+)

2-Aminonicotinate Ester

Hydrazinolysis (with Hydrazine Hydrate)

2-Aminonicotinohydrazide

Condensation (with Aldehyde/Ketone)

N'-Substituted 2-Aminonicotinohydrazide Derivative

Click to download full resolution via product page

Caption: A typical synthetic route for preparing 2-aminonicotinohydrazide derivatives.

Step-by-Step Protocol:

Esterification of 2-Aminonicotinic Acid:
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Suspend 2-aminonicotinic acid in an excess of an appropriate alcohol (e.g., methanol).

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

Purify the resulting ester by column chromatography or recrystallization.

Hydrazinolysis of the Ester:

Dissolve the purified 2-aminonicotinate ester in ethanol.

Add an excess of hydrazine hydrate to the solution.

Reflux the mixture for several hours.

Cool the reaction mixture to allow the 2-aminonicotinohydrazide to precipitate.

Collect the solid by filtration and wash with cold ethanol.

Condensation with Aldehydes or Ketones:

Dissolve the 2-aminonicotinohydrazide in a suitable solvent (e.g., ethanol).

Add a catalytic amount of glacial acetic acid.

Add an equimolar amount of the desired aldehyde or ketone.

Reflux the mixture for several hours.

Upon cooling, the N'-substituted 2-aminonicotinohydrazide derivative will precipitate.

Collect the product by filtration and recrystallize from a suitable solvent.

In Vitro Antifungal Susceptibility Testing: Broth
Microdilution Method
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This method is used to determine the Minimum Inhibitory Concentration (MIC) of the

synthesized compounds.

Broth Microdilution Assay Workflow

Prepare serial dilutions of test compounds in a 96-well plate

Inoculate wells with a standardized fungal suspension

Incubate the plate at an appropriate temperature and duration

Visually or spectrophotometrically determine the lowest concentration with no growth (MIC)

Click to download full resolution via product page

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Protocol:

Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to

prepare stock solutions.

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter

plate containing a suitable broth medium (e.g., RPMI-1640).

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to

established protocols (e.g., CLSI guidelines).

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
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Controls: Include a growth control (no compound) and a sterility control (no inoculum).

Incubation: Incubate the plates at 35°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which there is no visible growth of the fungus.

In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.[1][2]
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MTT Assay Experimental Workflow

Seed cancer cells in a 96-well plate

Treat cells with various concentrations of the test compounds

Incubate for 24-72 hours

Add MTT solution to each well

Incubate to allow formazan crystal formation

Add solubilization solution (e.g., DMSO)

Measure absorbance at ~570 nm

Calculate IC50 values

Click to download full resolution via product page

Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.
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Step-by-Step Protocol:

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the 2-aminonicotinohydrazide
derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO,

to dissolve the purple formazan crystals formed by viable cells.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of

approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.

Conclusion
This technical guide has provided an in-depth overview of the structure-activity relationships of

2-aminonicotinohydrazide derivatives as potential antifungal and anticancer agents. The

presented quantitative data, SAR summaries, and detailed experimental protocols offer a

valuable resource for researchers in the field of drug discovery and development. The

versatility of the 2-aminonicotinohydrazide scaffold, coupled with the insights from SAR

studies, provides a strong foundation for the design and synthesis of new, more potent, and

selective therapeutic agents. Further optimization of this promising class of compounds is

warranted to explore their full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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